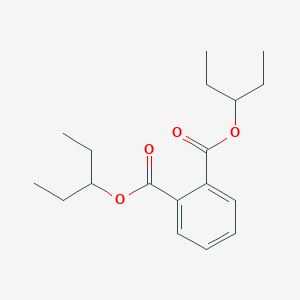

bis(3-Pentyl) Phthalate

Description

Properties

IUPAC Name |

dipentan-3-yl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-5-13(6-2)21-17(19)15-11-9-10-12-16(15)18(20)22-14(7-3)8-4/h9-14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPROBPRIENGOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Transformations of Bis 3 Pentyl Phthalate

Industrial and Laboratory Synthetic Routes for Phthalate (B1215562) Esters

The production of phthalate esters, a cornerstone of the modern chemical industry, relies on well-established synthetic routes. These methods are designed to efficiently produce a wide range of phthalates used predominantly as plasticizers to enhance the flexibility and durability of polymers like polyvinyl chloride (PVC). nih.govwikipedia.org

A variety of catalysts are employed to facilitate this process. Historically, strong acids like sulfuric acid and p-toluenesulfonic acid have been widely used. aip.orggoogle.com While effective, these catalysts can lead to undesirable side reactions, such as olefin formation, particularly when using secondary alcohols, and can present challenges in post-reaction purification. google.com To overcome these issues, modern processes often utilize metal-based catalysts, such as tin or titanium alkoxides, which offer high activity and improved selectivity. wikipedia.org For instance, the synthesis of dibutyl phthalate (DBP) has been demonstrated using concentrated sulfuric acid at temperatures between 120°C and 150°C. aip.org

Table 1: Common Catalytic Systems in Phthalate Ester Synthesis

| Catalyst Type | Examples | Reaction Conditions | Advantages | Disadvantages |

| Acid Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | 120-160°C, Reflux | Readily available, high activity aip.orggoogle.com | Corrosive, side reactions (e.g., olefin formation), complex purification google.comgoogle.com |

| Metal-Based Catalysts | Tin alkoxides, Titanium alkoxides (e.g., TnBT) | High temperatures | High conversion rates, easy removal (hydrolysis to filterable solids) wikipedia.orgtsijournals.com | May require specific handling |

| Solid Acid Catalysts | Amberlyst-15, Sulfamic acid | 130-150°C | Reusable, reduced corrosion, simplified workup aip.org | May have lower activity than liquid acids |

| Composite Catalysts | Sodium bisulfate/Tetrabutylammonium (B224687) bromide | Boiling temperature | High conversion and yield, recyclable google.com | Multi-component system |

This table provides a summary of various catalytic systems used in the synthesis of phthalate esters, based on general literature.

Recent research has focused on developing more efficient, environmentally friendly, and "green" synthetic routes for phthalate esters. These advancements aim to improve reaction yields, simplify catalyst recovery, and minimize waste. cu.edu.tr

One significant area of development is the use of novel catalytic systems. For example, functionalized dicationic ionic liquids have been shown to be efficient and green catalysts for the esterification of phthalic anhydride (B1165640) with various alcohols. researchgate.net These catalysts can lead to higher yields in shorter reaction times compared to conventional catalysts. researchgate.net Another approach involves using bimetallic nanoparticles, such as rhodium-nickel supported on aluminated silica (B1680970) (RhNi/Al-SBA-15), for the hydrogenation of phthalates to produce non-phthalate plasticizers in water, a green solvent. rsc.org This method not only reduces the reliance on expensive metals like rhodium but also enhances reaction efficiency. rsc.org

Composite catalysts, such as a combination of a weak acid as the main catalyst with co-catalysts, have also been developed to synthesize phthalates with high conversion rates and yields in short reaction times. google.com Furthermore, catalyst systems like aluminum oxide/sodium hydroxide (B78521) have been investigated, although they may require longer reaction times compared to catalysts like tetra-n-butyltitanate (TnBT). tsijournals.com The development of proprietary technology has also enabled the synthesis of pure mixed phthalates without transesterification, a common issue in traditional methods. chiron.no

Environmental Fate and Transport Mechanisms of Bis 3 Pentyl Phthalate

Bioaccumulation and Bioconcentration in Environmental Biota

Terrestrial Biota Uptake from Soil and Sludge

For many phthalates, soil acts as a significant environmental sink. Organisms such as earthworms and other invertebrates can ingest soil particles and absorb phthalates through their digestive tracts. Plants can also absorb phthalates from the soil through their root systems, with the potential for translocation to other parts of the plant. The lipophilicity of a phthalate (B1215562), often indicated by its octanol-water partition coefficient (Kow), plays a crucial role; compounds with higher Kow values tend to sorb more strongly to organic matter in soil, which can affect their bioavailability to organisms.

Without specific studies on bis(3-Pentyl) Phthalate, it is challenging to provide quantitative data on its uptake. However, based on the behavior of other phthalates, it is plausible that this compound can be taken up by terrestrial biota. Research on other phthalates has shown varying degrees of bioaccumulation in soil organisms. For instance, studies on more commonly used phthalates have demonstrated their presence in earthworms and other soil invertebrates collected from contaminated sites.

Environmental Degradation and Biotransformation Pathways of Bis 3 Pentyl Phthalate

Microbial Biodegradation Processes

Microorganisms capable of degrading PAEs are widespread in nature and include aerobic, facultatively anaerobic, and strictly anaerobic species. d-nb.info The fundamental strategy employed by these microbes involves an initial hydrolysis of the ester linkages, which releases the alcohol side chains (in this case, 3-pentanol) and phthalic acid. d-nb.infonih.gov The subsequent catabolism of the phthalic acid aromatic ring is where the metabolic pathways diverge.

Under aerobic conditions, bacteria utilize oxygen-dependent enzymes, primarily oxygenases, to break down the stable aromatic ring of phthalic acid. nih.govnih.gov This multi-step process ultimately converts the xenobiotic compound into central metabolic intermediates. nih.gov

The initial and rate-limiting step in the aerobic catabolism of bis(3-Pentyl) Phthalate (B1215562) is the sequential hydrolysis of its two ester bonds. This reaction is catalyzed by a class of enzymes known as esterases or hydrolases. nih.govcabidigitallibrary.org The process occurs in two steps: the diester is first hydrolyzed to mono(3-pentyl) phthalate and one molecule of 3-pentanol, followed by the hydrolysis of the monoester to phthalic acid and a second molecule of 3-pentanol.

Microbial esterases can exhibit specificity towards the structure and length of the alkyl side chains of the PAE. researchgate.net For instance, some enzymes efficiently hydrolyze short-chain PAEs but are sterically hindered by longer or more branched alkyl chains. researchgate.net It is anticipated that specific esterases capable of accommodating the five-carbon pentyl group are responsible for initiating the degradation of bis(3-Pentyl) Phthalate.

Table 1: Examples of Characterized Phthalate Ester Hydrolases

| Enzyme/Gene | Microbial Source | Substrate Specificity Examples | Reference |

|---|---|---|---|

| Poc14 | Pseudomonas sp. | Diethyl phthalate (DEP) | researchgate.net |

| DphB | Metagenomic library | Dipropyl phthalate, Dibutyl phthalate (DBP), Dipentyl phthalate | researchgate.net |

| PehA | Arthrobacter sp. ZJUTW | Can hydrolyze two ester bonds simultaneously | cabidigitallibrary.org |

| Hyd | Rhodococcus sp. 2G | Broad range including Dibutyl phthalate (DBP) | nih.gov |

Following hydrolysis, the resultant phthalic acid is targeted by powerful oxidizing enzymes. The aerobic degradation pathway is characterized by the action of two-component Rieske non-heme iron dioxygenases. nih.govresearchgate.net These enzymes catalyze the dihydroxylation of the aromatic ring, incorporating both atoms of an oxygen molecule (O₂) to form a cis-dihydrodiol intermediate. nih.govacs.org

This intermediate, such as 4,5-dihydro-cis-dihydrodiol of phthalate, is unstable and is quickly aromatized by a cis-diol dehydrogenase to produce a dihydroxyphthalate intermediate (e.g., 3,4-dihydroxyphthalate or 4,5-dihydroxyphthalate). nih.govresearchgate.netethz.ch This step is crucial as it prepares the aromatic ring for cleavage.

Table 2: Key Enzymes in the Aerobic Phthalate Catabolic Pathway

| Enzyme Class | Function | Key Intermediate Formed | Reference |

|---|---|---|---|

| Phthalate Dioxygenase (PDO) | Dihydroxylation of aromatic ring | cis-dihydroxy-dihydro-phthalate | nih.govresearchgate.net |

| cis-diol Dehydrogenase | Aromatization | Dihydroxyphthalate | nih.govresearchgate.net |

| Dihydroxyphthalate Decarboxylase | Removal of a carboxyl group | Protocatechuate | nih.govresearchgate.net |

| Protocatechuate Dioxygenase | Aromatic ring cleavage | Acyclic intermediates (e.g., β-Carboxy-cis,cis-muconate) | nih.govresearchgate.net |

The dihydroxyphthalate formed in the previous step is then decarboxylated by a cofactor-free decarboxylase to yield protocatechuate (3,4-dihydroxybenzoate). nih.govnih.govresearchgate.net Protocatechuate is a critical metabolic hub in the degradation of numerous aromatic compounds. d-nb.info

From here, the pathway proceeds with the cleavage of the protocatechuate aromatic ring, which is also catalyzed by dioxygenases. Depending on the microbial strain, this occurs via two main routes:

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.

Both cleavage pathways generate acyclic organic acids that are further metabolized through a series of reactions into intermediates of the central carbon metabolism, such as acetyl-CoA and succinate. iwaponline.commdpi.com These molecules then enter the Tricarboxylic Acid (TCA) cycle, where they are completely oxidized to carbon dioxide and water, generating energy for the cell. mdpi.com

In the absence of oxygen, microorganisms employ a fundamentally different strategy to break down the phthalate ring, as they cannot use oxygenases. nih.govnih.gov This pathway involves unique activation and decarboxylation steps.

After the initial hydrolysis of this compound to phthalic acid, the anaerobic pathway commences with the activation of the phthalate molecule by attaching it to Coenzyme A (CoA). nih.govresearchgate.net This reaction, which forms a thioester bond, is catalyzed by either a CoA transferase or a CoA ligase, resulting in the formation of phthaloyl-CoA. nih.govresearchgate.netresearchgate.net

This thioesterification is a critical step that prepares the molecule for the mechanistically difficult removal of a carboxyl group without the aid of oxygen. The extremely unstable phthaloyl-CoA intermediate is then decarboxylated by a specialized, oxygen-sensitive enzyme known as phthaloyl-CoA decarboxylase. nih.gov This enzyme is part of the UbiD family and uses a prenylated flavin mononucleotide (FMN) cofactor to catalyze the reaction. nih.gov

The product of this decarboxylation is benzoyl-CoA, a central and universal intermediate in the anaerobic degradation of a wide array of aromatic compounds. nih.govnih.govresearchgate.net From this point, benzoyl-CoA enters a common downstream pathway where its aromatic ring is reduced and eventually cleaved, feeding the resulting products into the cell's central metabolism.

Role of Diverse Microbial Communities (Bacteria, Fungi, Microalgae) in Phthalate Degradation

The biodegradation of phthalate esters is a crucial process for their removal from contaminated environments. This breakdown is not the work of a single type of microorganism but rather a collaborative effort of diverse microbial communities, including bacteria, fungi, and microalgae. The process is typically initiated by the hydrolysis of the ester bonds. d-nb.infonih.gov

Bacteria: A wide array of bacterial species, found in environments such as soil, sediment, and wastewater, have demonstrated the ability to degrade phthalates. researchgate.net These microbes can be aerobic, facultatively anaerobic, or strictly anaerobic. d-nb.info The degradation pathway in aerobic bacteria usually begins with esterases hydrolyzing the phthalate ester into phthalic acid and the corresponding alcohol (in this case, 3-pentanol). d-nb.infonih.gov The phthalic acid is then converted to protocatechuate, a key intermediate that enters central metabolic pathways. d-nb.infonih.gov Anaerobic bacteria employ a different strategy, activating the phthalate isomers into thioesters with CoA ligases or transferases, followed by decarboxylation to benzoyl-CoA. nih.gov In some cases, metabolic cooperation between different bacterial strains is necessary for complete mineralization. For instance, one species might convert a complex phthalate like di-n-octyl phthalate into phthalic acid, which is then degraded by another species. d-nb.info

Fungi: Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective in degrading phthalates. dntb.gov.ua These organisms can utilize phthalates as a sole carbon source. dntb.gov.ua The degradation process by P. chrysosporium has been shown to follow first-order kinetics, with the rate constant decreasing as the initial concentration of the phthalate increases, suggesting potential inhibitory effects at higher concentrations. dntb.gov.ua The metabolic pathway involves the formation of intermediates such as mono-n-butyl phthalate (MBuP), monobenzyl phthalate (MBzP), and phthalic acid. dntb.gov.ua

Microalgae: While less studied than bacteria and fungi, microalgae also contribute to the biotransformation of phthalates. They can participate in the degradation process, although the specific pathways and enzymes involved are still an area of active research. Their role is often considered part of the broader microbial consortium that collectively achieves the breakdown of these compounds in aquatic environments.

Table 1: Microbial Genera Involved in Phthalate Degradation

| Microbial Group | Examples of Genera | Role in Degradation |

|---|---|---|

| Bacteria | Pseudomonas, Rhodococcus, Bacillus, Micrococcus, Arthrobacter, Gordonia | Hydrolysis of ester bonds, degradation of phthalic acid and side chains. |

| Fungi | Phanerochaete | Degradation of parent phthalate and intermediate aromatic compounds. |

| Microalgae | Various | Contribution to overall biotransformation in aquatic systems. |

Factors Influencing Biodegradation Efficiency and Kinetics

The efficiency and rate of phthalate biodegradation are not constant but are influenced by a combination of physical, chemical, and biological factors. Understanding these factors is critical for predicting the environmental fate of this compound and for optimizing bioremediation strategies.

Substrate Bioavailability and Structure: The chemical structure of the phthalate ester, particularly the length and branching of the alkyl side chains, affects its degradation rate. Esterases from some bacteria, for example, preferentially hydrolyze medium-chain (C3-C5) phthalate esters. d-nb.info The low water solubility of many phthalates can limit their availability to microorganisms, making this a rate-limiting step.

Microbial Community Composition: The presence of specific microbial populations with the necessary enzymatic machinery is fundamental. The degradation of phthalic acid is often the rate-limiting step, and its accumulation can occur if the microbial community lacks the enzymes to break it down further. d-nb.info

Environmental Conditions:

pH: The pH of the environment (soil or water) can significantly impact microbial activity and enzyme function. Most phthalate-degrading microorganisms function optimally under neutral or slightly alkaline conditions.

Temperature: Temperature affects microbial growth rates and enzyme kinetics. Generally, warmer temperatures increase the rate of biodegradation up to an optimal point, beyond which enzyme denaturation can occur.

Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic degradation is typically faster and more complete. d-nb.infonih.gov

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism, and a lack of these can limit the biodegradation process.

Presence of Other Substances:

Co-contaminants: The presence of other pollutants can either inhibit or enhance phthalate degradation. Some compounds may be toxic to the degrading microbes, while others might serve as co-substrates, promoting microbial activity.

Surfactants: The addition of surfactants can increase the bioavailability of poorly soluble phthalates, thereby enhancing their degradation rate.

Advanced Oxidation Processes (AOPs) for Phthalate Ester Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.net These methods are effective for degrading recalcitrant compounds like phthalate esters that are resistant to conventional treatment methods. nih.govresearchgate.net AOPs can achieve high degradation efficiencies, ranging from 40.3% to 100%. researchgate.netnih.gov

Photocatalysis (e.g., UV/TiO2, UV-Vis/Bi2WO6 Systems)

Photocatalysis is an AOP that utilizes a semiconductor catalyst (photocatalyst) and a light source to generate reactive oxygen species (ROS), which then degrade organic pollutants.

UV/TiO₂ System: Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. When irradiated with UV light, TiO₂ generates electron-hole pairs, leading to the formation of hydroxyl radicals and other ROS. ul.ie These radicals attack the phthalate molecule, breaking it down. Studies on diisobutyl phthalate (DiBP) have shown that both TiO₂ and zinc oxide (ZnO) are effective photocatalysts, removing over 90% of the compound in under 25 minutes. ul.ie The degradation process often involves the formation of intermediates like phthalic acid (PA) and monoisobutyl phthalate (MiBP). ul.ie

UV-Vis/Bi₂WO₆ Systems: Bismuth tungstate (B81510) (Bi₂WO₆) is another promising photocatalyst that can be activated by both UV and visible light, making it suitable for use with solar energy. Its ability to absorb a broader spectrum of light enhances its practical applicability for environmental remediation.

The efficiency of photocatalysis can be affected by factors such as pH, catalyst dosage, and the presence of other substances in the water. For example, the degradation of bisphenol A (BPA) was found to be strongly dependent on pH, with complete mineralization occurring much faster at pH 3 than at pH 10. researchgate.net

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. e3s-conferences.org This process is highly effective for degrading a wide range of organic pollutants, including phthalates.

Fenton Process: The key parameters influencing the efficiency of the Fenton process are the concentrations of H₂O₂ and Fe²⁺, the pH (optimally around 3-3.5), and the reaction time. e3s-conferences.orgresearchgate.netdoaj.org In a study on a mixture of five phthalates, the Fenton process achieved degradation efficiencies of up to 90% for diisononyl phthalate (DINP) and 84% for bis(2-ethylhexyl) phthalate (DEHP) within 30 minutes. researchgate.netdoaj.org

Photo-Fenton Process: This is an enhancement of the Fenton process where UV or visible light is used to irradiate the solution. The light promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), regenerating the catalyst and producing additional hydroxyl radicals. frontiersin.org This leads to significantly higher degradation rates compared to the standard Fenton process. For the same mixture of five phthalates, the photo-Fenton process improved the degradation efficiencies to 97% for both DEHP and DINP after 90 minutes of UV irradiation. researchgate.netdoaj.org

Table 2: Comparison of Fenton and Photo-Fenton Degradation of Phthalates

| Phthalate Ester | Fenton Efficiency (30 min) | Photo-Fenton Efficiency (90 min) |

|---|---|---|

| Diethyl Phthalate (DEP) | 19% | 22% |

| Benzyl (B1604629) Butyl Phthalate (BBP) | 50% | 71% |

| bis(2-ethylhexyl) Phthalate (DEHP) | 84% | 97% |

| Diisononyl Phthalate (DINP) | 90% | 97% |

| Diisodecyl Phthalate (DIDP) | 48% | 81% |

Source: Adapted from Beldean-Galea et al., 2015 researchgate.netdoaj.org

Ozonation and Other UV-Based Methods

Ozonation and UV-based AOPs are also powerful tools for the degradation of phthalate esters in aqueous solutions. nih.gov

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. The efficiency of ozonation is influenced by factors like ozone dosage, pH, and temperature. researchgate.net Combining ozonation with other processes, such as ultrasound, can significantly enhance degradation rates and ozone utilization efficiency. researchgate.net

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals. It is a widely used AOP for water treatment. The concentrations of H₂O₂ used in this process can range from 0.85 to 1,360.6 mg/L. researchgate.netnih.gov

O₃/UV Process: The combination of ozone with UV light (O₃/UV) enhances the production of hydroxyl radicals, leading to faster and more efficient degradation of pollutants compared to ozonation or UV irradiation alone. georgiasouthern.edu This hybrid system has been shown to markedly reinforce the degradation of di-n-butyl phthalate (DBP). georgiasouthern.edu

Combined Catalytic Systems: Complex systems combining O₃, H₂O₂, Fe²⁺, and UV light (O₃/H₂O₂/Fe²⁺/UV) can achieve very high oxidizing power. One study demonstrated a 90% degradation of chemical oxygen demand (COD) in wastewater from terephthalic acid manufacturing within 240 minutes using this combined approach. researchgate.net

Sonolysis and Electrochemical Degradation Methods

Sonolysis: This method uses high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. bath.ac.uk The collapse of these bubbles creates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of hydroxyl radicals from water molecules. Sonolysis has been successfully applied to degrade phthalate esters in aqueous solutions. nih.govbath.ac.uk

Electrochemical Degradation: Electrochemical AOPs involve the generation of hydroxyl radicals and other oxidizing species on the surface of an anode through the electrochemical oxidation of water. These methods offer advantages such as high efficiency, ease of operation, and no need for the addition of chemical reagents. They represent a promising technology for the complete mineralization of persistent organic pollutants like phthalates.

Synergistic and Coupled AOP Systems for Enhanced Degradation

Advanced Oxidation Processes (AOPs) represent a class of effective treatment technologies for the degradation of persistent organic pollutants like phthalate esters. The efficiency of these processes can be significantly enhanced by coupling two or more AOPs, leading to synergistic effects that accelerate the degradation of contaminants. iwaponline.com While specific studies on this compound are not available, research on other common phthalates demonstrates the efficacy of these coupled systems. The primary mechanism behind this synergy is the increased production of highly reactive hydroxyl radicals (•OH), which are non-selective and can rapidly oxidize a wide range of organic compounds. researchgate.netnih.gov

Coupling various AOPs such as photo-Fenton processes, sono-Fenton, O₃/UV, and O₃/H₂O₂ has been shown to provide efficient degradation of phthalate esters. iwaponline.com For instance, the combination of ultrasound (sonolysis) with ultraviolet (UV) irradiation and a titanium dioxide (TiO₂) catalyst (sonophotocatalysis) has been used to effectively remove diethyl phthalate (DEP) from aqueous solutions. researchgate.net In such systems, significant synergistic effects were observed, leading to enhanced degradation and mineralization of the phthalate. researchgate.net The synergy in combined processes like sonophotocatalysis is attributed to advantageous reactions that occur from the interaction between ultrasound, UV light, and the photocatalyst. researchgate.net

The table below summarizes various synergistic and coupled AOP systems that have been effectively used for the degradation of different phthalate esters.

| Coupled AOP System | Target Phthalate(s) | Key Mechanisms and Synergistic Effects | Reference |

|---|---|---|---|

| Sonophotocatalysis (Ultrasound/UV/TiO₂) | Diethyl Phthalate (DEP) | Enhanced generation of hydroxyl radicals through combined sonochemical and photocatalytic effects. Synergistic effects of 1.29 were reported for DEP degradation. | researchgate.net |

| O₃/H₂O₂ (Peroxone) | Diethyl Phthalate (DEP) | H₂O₂ accelerates the decomposition of ozone into highly reactive hydroxyl radicals, leading to faster degradation and toxicity reduction. | nih.gov |

| UV/Persulfate | Dibutyl Phthalate (DBP) | UV irradiation activates persulfate to generate sulfate (B86663) radicals (SO₄•−), which have a higher oxidation potential than hydroxyl radicals, leading to efficient degradation. | researchgate.net |

| Hydrodynamic Cavitation + O₃ | General Organic Pollutants | Cavitation enhances the decomposition of ozone, generating an excess of hydroxyl radicals to react with pollutants. | mostwiedzy.pl |

| Biological + Photocatalytic (Ce/Gd-WS₂) | Dibutyl Phthalate (DBP) | Combines microbial degradation with photocatalysis, significantly improving removal efficiency compared to either process alone. The composite material forms a heterojunction that enhances charge separation. | mdpi.com |

Comparative Analysis of Abiotic versus Biotic Degradation Rates of Phthalate Esters

The environmental persistence of phthalate esters is determined by their susceptibility to both abiotic and biotic degradation processes. Abiotic degradation primarily involves processes like hydrolysis and photolysis (degradation by sunlight), while biotic degradation is mediated by microorganisms. capes.gov.br Generally, microbial action is considered the principal mechanism for the breakdown of phthalates in environments such as soil, sediment, and sewage. frontiersin.org

Abiotic degradation rates, particularly hydrolysis, are often slow for many phthalates under typical environmental pH and temperature conditions. capes.gov.br However, photolysis can be a significant abiotic degradation pathway for some phthalates. A study evaluating the degradation of four phthalate esters under natural sunlight found that photolysis was the main contributor to total abiotic degradation across a pH range of 5 to 9. capes.gov.br For diisononyl phthalate (DINP), the photolysis rate was comparable to its biodegradation rate in acidic or alkaline conditions. capes.gov.br Conversely, for other phthalates like di(2-ethylhexyl) phthalate (DEHP), both hydrolysis and photolysis rates were found to be negligible compared to biodegradation rates. capes.gov.br

Biotic degradation is widely regarded as the primary route for the mineralization of phthalate esters in the environment. researchgate.net Numerous studies have demonstrated that bacteria and fungi can efficiently degrade various phthalates. However, the rate of biodegradation can be influenced by the chemical structure of the phthalate, with longer and more complex side chains sometimes leading to slower degradation. The formation of biofilms on plastic surfaces can also influence degradation rates; one study found that biofilm formation slowed the degradation of plastics by reducing the loss of phthalates. nih.gov

The following table provides a comparative analysis of the degradation half-lives for several phthalate esters under different conditions, illustrating the general dominance of biotic degradation pathways.

| Phthalate Ester | Degradation Process | Condition | Half-life (t₁/₂) | Reference |

|---|---|---|---|---|

| Di-n-butyl Phthalate (DBP) | Abiotic (Photolysis + Hydrolysis) | Sunlight, pH 5-9 | 50 - 360 days | capes.gov.br |

| Butylbenzyl Phthalate (BBP) | Abiotic (Photolysis + Hydrolysis) | Sunlight, pH 5-9 | 58 - 480 days | capes.gov.br |

| Di(2-ethylhexyl) Phthalate (DEHP) | Abiotic (Photolysis + Hydrolysis) | Sunlight, pH 5-9 | 390 - 1600 days | capes.gov.br |

| Diisononyl Phthalate (DINP) | Abiotic (Photolysis + Hydrolysis) | Sunlight, pH 5-9 | 32 - 140 days | capes.gov.br |

| Butylbenzyl Phthalate (BBP) | Biotic | Aerobic surface water | 1 - 7 days | frontiersin.org |

Identification and Characterization of Degradation Intermediates and Metabolites

The degradation of this compound, like other phthalate diesters, proceeds through a series of intermediate products before complete mineralization. The specific pathways and resulting metabolites can vary depending on whether the degradation is biotic (microbial) or abiotic (e.g., via AOPs).

In biological systems, the degradation of phthalate esters is typically initiated by the enzymatic hydrolysis of one of the ester bonds. researchgate.net This first step results in the formation of the corresponding monoester and an alcohol. researchgate.net For this compound, this would yield mono(3-pentyl) phthalate and 3-pentanol. This initial cleavage is carried out by non-specific enzymes such as lipases and esterases. nih.gov The monoester metabolite can then undergo further hydrolysis to yield phthalic acid and another molecule of alcohol. researchgate.net Phthalic acid is a central intermediate in many phthalate degradation pathways and can be further broken down by microorganisms through ring-cleavage and subsequent metabolism. mdpi.com

While specific metabolic studies on this compound are limited, research on its isomer, di-n-pentyl phthalate (DPP), provides valuable insights. A study in rats identified several urinary metabolites of DPP, which are formed through phase I biotransformation reactions, primarily oxidation of the alkyl side chain. nih.gov The identified metabolites included mono-n-pentyl phthalate (MPP), the initial hydrolysis product, as well as several oxidized secondary metabolites. nih.gov The most abundant of these was mono(4-hydroxypentyl) phthalate (MHPP), an ω-1 oxidation product. nih.gov Other identified metabolites were mono(4-oxopentyl) phthalate (MOPP), mono(4-carboxybutyl) phthalate (MCBP), and phthalic acid (PA). nih.gov It is plausible that this compound would undergo similar oxidative transformations on its pentyl chains.

The table below details the metabolites identified from the degradation of di-n-pentyl phthalate (DPP).

| Metabolite Name | Abbreviation | Formation Pathway | Reference |

|---|---|---|---|

| mono-n-pentyl phthalate | MPP | Hydrolysis of one ester bond | nih.gov |

| mono(4-hydroxypentyl) phthalate | MHPP | ω-1 oxidation of the pentyl chain | nih.gov |

| mono(4-oxopentyl) phthalate | MOPP | Oxidation of MHPP | nih.gov |

| mono(4-carboxybutyl) phthalate | MCBP | Further oxidation of the pentyl chain | nih.gov |

| Phthalic Acid | PA | Hydrolysis of the second ester bond | nih.gov |

| mono(3-carboxypropyl) phthalate | MCPP | β-oxidation of the pentyl chain | nih.gov |

During abiotic degradation via AOPs, the attack by hydroxyl radicals can occur on either the aliphatic side chains or the aromatic ring. researchgate.net This leads to a different array of intermediates. Common primary intermediates from the photocatalytic degradation of various phthalates are the corresponding monoester and phthalic acid. qub.ac.uk However, AOPs can also lead to hydroxylation of the aromatic ring and subsequent ring-opening, forming smaller aliphatic acids like malonic acid, succinic acid, and glutaric acid before eventual mineralization to CO₂ and H₂O. nih.govresearchgate.net For example, during the photocatalysis of dibutyl phthalate (DBP), intermediates such as butyl benzoate, benzoic acid, and butyl-o-hydroxybenzoate have been detected. nih.gov

Ecological Effects and Molecular Interaction Mechanisms of Phthalate Esters Non Human Models

Ecotoxicological Assessments in Aquatic Ecosystems

Ecotoxicological studies have demonstrated that phthalate (B1215562) esters can pose a significant threat to the health of aquatic ecosystems. nih.gov Their presence in rivers, lakes, and seas raises concerns about their impact on the diverse organisms that inhabit these environments. nih.govfrontiersin.org The toxicity of PAEs in aquatic systems is influenced by factors such as the compound's molecular weight and the specific organism being exposed. frontiersin.orgoup.com

Phthalate esters have been shown to exert adverse effects across a wide range of aquatic organisms. nih.gov Molluscs, crustaceans, and amphibians appear to be particularly sensitive to these compounds, with biological effects observed at environmentally relevant concentrations in the low nanogram to microgram per liter range. nih.gov

Molluscs, Crustaceans, and Annelids: These groups are among the most sensitive to PAEs. For instance, compounds like Di(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DBP) have been found to damage the hemocytes of the freshwater prawn Macrobrachium rosenbergii at concentrations of 100 µg/L. nih.gov

Amphibians: Studies on amphibians have focused on toxicity, teratogenic effects, and endocrine disruption. nih.gov For example, exposure of Rana arvalis eggs to DEHP in sediment was found to decrease successful hatching. nih.gov In other studies, DBP caused developmental malformations in Xenopus laevis embryos and delayed gonadal development in male Rana rugosa tadpoles. nih.gov

Fish: The effects of PAEs on fish can vary, with some impacts, like disturbed spermatogenesis, occurring at lower concentrations, while most other effects are observed at higher levels. nih.gov Exposure to various PAEs can lead to crooked tails, necrosis, cardiac edema, and damage to organs like the liver and kidneys. frontiersin.org Studies on zebrafish (Danio rerio) have shown that PAEs can induce developmental abnormalities, including spinal curvature, pericardial edema, and decreased heart rate. researchgate.net

Invertebrates: In the sea anemone Nematostella vectensis, early exposure to phthalates leads to defects in tissue development, such as shorter and fewer tentacles. frontiersin.org

One of the most significant concerns regarding phthalate esters is their impact on the reproductive systems of wildlife, primarily due to their endocrine-disrupting capabilities. nih.govnih.gov Phthalates have been shown to affect reproduction in all studied animal groups. nih.gov

In male wildlife models, PAEs primarily target Sertoli and Leydig cells in the testes, which can lead to apoptosis (cell death) of these crucial cells. mdpi.com In fish, some phthalates have been shown to disturb spermatogenesis. nih.gov For female models, studies have demonstrated that phthalates can alter ovarian function by modifying follicular development. mdpi.com For example, a mixture of PAEs was found to inhibit the development of antral follicles in mice. mdpi.com

A study comparing four different phthalates in mice found varying degrees of reproductive toxicity. Di-n-butyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) were shown to reduce the number of litters and live pups per litter. nih.gov Crossover mating trials revealed that DBP primarily affected females, while DEHP affected both sexes. nih.gov Research also suggests that prenatal exposure to phthalates can lead to hormonal changes that may impact future fertility, with sex-dependent effects on hormone levels at critical developmental stages. newswise.com

Phthalate esters are known to impair development in sensitive species like crustaceans and amphibians. nih.gov Exposure during early life stages can lead to a variety of malformations and growth deficits.

In amphibians, studies using the Frog Embryo Teratogenesis Assay Xenopus (FETAX) have demonstrated that DBP can cause developmental malformations at concentrations of 500 µg/l and increased mortality at higher concentrations. nih.gov Similarly, DEHP exposure has been linked to a reduction in successful hatching in Rana arvalis eggs. nih.gov

Invertebrates also show significant developmental defects upon exposure. In the sea anemone Nematostella vectensis, phthalate exposure resulted in shorter, uneven, and fewer tentacles, with some animals developing bifurcated or permanently curled tentacles. frontiersin.org Studies on zebrafish, while a vertebrate, provide further insight into developmental toxicity, showing that PAEs can cause skeletal malformations, spinal curvature, and abnormal movement. researchgate.net The mechanisms behind these growth inhibitions are not fully understood but may involve interactions with growth hormones. scielo.br

Phthalates and their metabolites are capable of inducing genetic aberrations in various organisms. nih.gov The genotoxic potential of these compounds is a critical aspect of their ecotoxicological profile. Exposure to certain PAEs has been linked to DNA damage in neurons. nih.gov However, the capacity to cause genetic damage can vary significantly among different phthalate compounds. For instance, one study concluded that DEHP has a low probability of causing genetic damage that could be transmitted through the male germ line, as it did not induce an increase in abnormal sperm, sister chromatid exchange, or DNA damage in the models tested. epa.gov

The environmental hazard of phthalate esters is often characterized by their acute and chronic toxicity to aquatic life. The toxicity generally varies with the molecular weight of the phthalate ester. frontiersin.org Lower molecular weight PAEs, such as dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP), are typically more acutely and chronically toxic to aquatic organisms, including algae, invertebrates, and fish. frontiersin.orgoup.com In contrast, higher molecular weight phthalates are generally not considered acutely or chronically toxic, partly due to their lower water solubility. oup.com

The risk that PAEs pose to aquatic ecosystems can be evaluated using a risk quotient (RQ), which compares the measured environmental concentration to a predicted no-effect concentration. nih.gov Studies in various regions have shown that certain phthalates, particularly DEHP and DBP, can pose a medium to high risk to sensitive aquatic species like algae, crustaceans, and fish. nih.govmdpi.com

| Phthalate Ester | Organism | Exposure Duration | Endpoint | Toxicity Value (mg/L) |

| Diethyl Phthalate (DEP) | Common Carp | 96 hours | LC50 | 34.8–53 |

| Di-n-butyl Phthalate (DBP) | Common Carp | 96 hours | LC50 | 16.30–35 |

| Di-n-octyl Phthalate (DOP) | Common Carp | 96 hours | LC50 | 7.95 |

| Di(2-ethylhexyl) Phthalate (DEHP) | Common Carp | 96 hours | LC50 | 37.95 |

Data sourced from a review by Zhang et al. (2021), as cited in other research. frontiersin.org

Mechanistic Studies of Ecological Toxicity in Non-Human Biota

The toxic effects of phthalate esters in non-human organisms are mediated through several molecular mechanisms. nih.gov Understanding these pathways is crucial for assessing their ecological risk.

One of the primary mechanisms is endocrine disruption . nih.gov PAEs can interfere with the hormonal systems of organisms, affecting development and function of hormone-dependent systems, including reproduction. mdpi.com They can impact androgen synthesis and interfere with androgen receptor pathways, leading to reduced androgen levels and efficacy. frontiersin.org

Another key mechanism is the induction of oxidative stress . nih.govnih.gov Exposure to PAEs can lead to an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. This oxidative stress can, in turn, cause damage to cells and tissues, leading to various toxic responses, including genotoxicity and apoptosis. nih.govfrontiersin.org

PAE exposure can also lead to the activation of detoxification systems, such as the cytochrome P450 (CYP450) enzymes. nih.gov While this is a defense mechanism, the metabolic processes can sometimes lead to the formation of more toxic byproducts. Furthermore, phthalates have been shown to interact with nuclear receptors , such as peroxisome proliferator-activated receptors (PPARs), which can mediate effects like oxidative stress within the testis. nih.gov These interconnected pathways involving endocrine disruption, oxidative stress, and metabolic alterations ultimately result in the observed toxicities, such as reproductive impairment, developmental disruption, and neurotoxicity. nih.gov

Endocrine Disrupting Mechanisms in Non-Human Biological Systems

Phthalate esters, including compounds like bis(3-Pentyl) Phthalate, are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the hormonal systems of wildlife. oncohemakey.comnih.gov These substances can mimic natural hormones, block their action, or alter the synthesis and breakdown of the body's own hormones, leading to a range of adverse health effects. chemtrust.org The endocrine-disrupting properties of phthalates have been observed across various animal groups, affecting hormone-dependent structures and functions within the reproductive system. nih.gov

In aquatic animals, exposure to phthalate esters can activate detoxification systems like CYP450 and interact with endocrine system receptors. nih.govresearchgate.net This interaction can lead to a cascade of effects including metabolic and endocrine disorders. nih.govresearchgate.net Most plasticizers, including many phthalates, appear to exert their effects by interfering with the functioning of multiple hormone systems. nih.gov The mechanisms of action are diverse and can involve binding to hormone receptors such as estrogen and androgen receptors. csun.edu For instance, some phthalates have been shown to possess anti-androgenic activity. csun.edu The concern over EDCs is significant because they can be effective at very low concentrations, and the timing of exposure is as critical as the level of exposure. oncohemakey.com

The impact of these chemicals is a serious concern for wildlife populations that are already facing pressures from climate change and habitat loss. chemtrust.org The disruption of hormonal systems can have widespread implications for numerous organisms due to the fundamental role of hormones in regulating biological functions. oncohemakey.com

Interference with Hormone Systems (e.g., Spermatogenesis disturbance in fish)

Phthalate esters have been shown to interfere with the reproductive systems of various non-human organisms, with significant effects observed on processes such as spermatogenesis in fish. nih.gov Exposure to certain phthalates, like bis(2-ethylhexyl) phthalate (DEHP), has been demonstrated to impair reproduction in zebrafish (Danio rerio) by inducing a mitotic arrest during spermatogenesis. nih.gov This disruption can lead to increased DNA fragmentation in sperm cells and a marked reduction in embryo production. nih.gov

The primary targets for the action of phthalates on the testis are Sertoli cells and Leydig cells. nih.gov Studies have indicated that phthalates can affect reproduction in all studied animal groups. nih.gov In fish, while many adverse effects occur at higher concentrations, disturbances in spermatogenesis have been observed at environmentally relevant levels. nih.gov

The interference with hormone systems by phthalates is a critical concern for the health of wild populations. The ability of these chemicals to bioconcentrate in the body tissues of fish further highlights their potential to induce adverse effects on the health of these populations. nih.gov

Induction of Oxidative Stress and Modulation of Antioxidant Enzymes in Non-Human Models

Exposure to phthalate esters can lead to the induction of oxidative stress in non-human biological systems. nih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense systems to detoxify these reactive intermediates. Phthalate exposure can activate detoxification systems, which in turn can cause oxidative stress. nih.govresearchgate.net

Studies on aquatic organisms have shown that phthalates can alter the activities of key antioxidant enzymes. For example, exposure to dibutyl phthalate (DBP) in the fish Pseudetroplus maculatus resulted in alterations in the activities of superoxide (B77818) dismutase, catalase, glutathione (B108866) reductase, and glutathione peroxidase. nih.gov This was accompanied by a reduction in the total antioxidant capacity and an increase in the levels of hydrogen peroxide and lipid peroxidation, indicating significant oxidative damage. nih.gov Similarly, in zebrafish, DBP exposure has been shown to stimulate superoxide dismutase (SOD) and catalase (CAT) activities and increase malondialdehyde (MDA) content, a marker of lipid peroxidation. researchgate.net

These findings demonstrate that phthalates can disrupt the delicate balance of the antioxidant system in non-human models, leading to cellular damage. The induction of oxidative stress is a significant mechanism through which phthalates exert their toxic effects on aquatic life. nih.gov

Perturbation of Cellular and Molecular Signaling Pathways in Non-Human Biological Systems

Phthalate esters can perturb various cellular and molecular signaling pathways, leading to a range of toxicological effects in non-human organisms. Rodent studies on compounds like Di(ethylhexyl) phthalate (DEHP) suggest that it can induce non-genotoxic mechanisms of action related to multiple molecular signals. nih.gov These include the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), perturbation of fatty acid metabolism, induction of cell proliferation, and decreased apoptosis. nih.gov

Transcriptomic analyses have revealed that DEHP can significantly modulate several pathways associated with its own metabolism, as well as pathways related to systemic metabolism and basal cellular signaling. nih.gov Notably, cell-regulating signaling pathways such as Notch, Wnt, and Transforming Growth Factor-β (TGF-β) can be affected. nih.govnih.gov The TGF-β/Smad signaling pathway, which is crucial for processes like cell proliferation, migration, and epithelial-mesenchymal transition (EMT), has been identified as a target for DEHP in human endometrial cells, suggesting a potential mechanism for its pathological effects. mdpi.com

Furthermore, perinatal exposure to phthalates and other endocrine-disrupting chemicals can lead to promiscuous neurobehavioral disturbances by altering the organizational-activational effects of testosterone (B1683101) and estrogen. frontiersin.org These chemicals can affect steroidogenesis at multiple points by, for example, suppressing the expression of the steroidogenic acute regulatory protein (StAR), which is a rate-limiting step for steroid hormone production. frontiersin.org

Receptor Binding and Ligand Interactions with Microbial Enzymes for Degradation

The microbial degradation of phthalate esters is a crucial process for their removal from the environment. nih.govd-nb.infosemanticscholar.org This process typically begins with the hydrolysis of the phthalate ester by microbial esterases, which releases the phthalate moiety and the corresponding alcohol. d-nb.info

Microorganisms, both aerobic and anaerobic, have evolved diverse enzymatic pathways to break down phthalates. In aerobic microorganisms, the degradation of phthalate isomers often converges to the formation of protocatechuate, a central intermediate in the aerobic degradation of aromatic compounds. d-nb.info This involves the action of dioxygenases that introduce hydroxyl functionalities to the aromatic ring, facilitating subsequent decarboxylation. nih.govsemanticscholar.org

Under anaerobic conditions, the degradation pathway is fundamentally different. Anaerobic bacteria activate the phthalate isomers by converting them into their respective thioesters using CoA ligases or CoA transferases. nih.govd-nb.infosemanticscholar.org This is followed by a mechanistically challenging decarboxylation step, catalyzed by decarboxylases belonging to the UbiD enzyme family, to form the central intermediate benzoyl-CoA. nih.govd-nb.infosemanticscholar.org The active site of these decarboxylases contains a prenylated flavin mononucleotide (FMN) cofactor. d-nb.info

The uptake of phthalates into microbial cells is also a critical step. In some bacteria, specific transport systems, such as porins and ABC transporters, are involved in mediating the transport of phthalates across the cell membrane. d-nb.info

Ecological Risk Assessment Methodologies

Risk Quotient (RQ) Methodologies

The Risk Quotient (RQ) method is a widely used approach for assessing the potential ecological risk of chemical substances like phthalate esters in the environment. nih.govnih.govmdpi.com It provides a point estimate of risk by comparing the measured or predicted environmental concentration (MEC or PEC) of a substance to a predicted no-effect concentration (PNEC). nih.gov

The RQ is calculated using the following formula: RQ = MEC / PNEC

The MEC represents the concentration of the phthalate ester in an environmental compartment (e.g., surface water), while the PNEC is the concentration below which adverse effects on organisms are unlikely to occur. nih.gov PNEC values are typically derived from ecotoxicological data, such as the no-observed-effect concentration (NOEC), lowest-observed-effect-concentration (LOEC), or the concentration causing 50% effect (EC50) or 50% mortality (LC50), by applying an assessment factor (AF). nih.gov

The calculated RQ value is then compared to established risk levels to characterize the potential for adverse ecological effects. nih.govnih.gov A common classification for risk levels based on the RQ value is as follows:

| Risk Quotient (RQ) | Risk Level |

| RQ < 0.01 | Low risk |

| 0.01 ≤ RQ < 1 | Medium risk |

| RQ ≥ 1 | High risk |

This table presents a common classification for ecological risk based on the Risk Quotient (RQ) value, where the risk is categorized as low, medium, or high depending on the calculated quotient of the measured environmental concentration to the predicted no-effect concentration.

This methodology has been applied in numerous studies to evaluate the ecological risk of various phthalate esters in different environmental matrices, providing valuable information for environmental management and regulation. nih.govnih.govfrontiersin.org

Hazard Quotient and Species Sensitivity Distribution (SSD) Approaches

The Hazard Quotient (HQ) is a straightforward method used for environmental risk assessment. It is calculated as the ratio of the measured or estimated environmental concentration (EEC) of a substance to a concentration level at which no adverse effects are expected, known as the Predicted No-Effect Concentration (PNEC). nih.govchemsafetypro.com An HQ value greater than 1 indicates a potential for adverse ecological effects, warranting further investigation. nih.govtaylorandfrancis.com Conversely, an HQ less than 1 suggests that adverse effects are unlikely. nih.gov

The formula for calculating the Hazard Quotient is: HQ = EEC / PNEC nih.gov

The ecological risk can be categorized based on the HQ value:

HQ ≤ 0.1: No significant risk nih.gov

Analytical Methodologies for Detection and Quantification of Bis 3 Pentyl Phthalate

Sample Preparation Techniques for Diverse Environmental Matrices

Sample preparation is a critical step that aims to isolate bis(3-Pentyl) Phthalate (B1215562) from the sample matrix, eliminate interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the nature of the sample matrix, which can range from water and soil to sediments and biota.

The initial step in sample preparation is the extraction of the target analyte from the sample matrix. Common methods for phthalates include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) is a conventional method that utilizes the differential solubility of the analyte in two immiscible liquids. For aqueous samples, an organic solvent such as n-hexane, dichloromethane, or a mixture of hexane and acetone is used to extract phthalates. epa.govresearchgate.netrjpbcs.comnih.gov For solid samples like soil or sediment, a solvent mixture like methylene chloride/acetone (1:1) is often employed. epa.gov The efficiency of LLE can be influenced by factors such as solvent choice, pH, and mixing time. For instance, in the analysis of phthalates in soft drinks, liquid-liquid extraction with dichloromethane has been effectively used. thermofisher.com Similarly, hexane is a common extraction solvent for liquid food products. rjpbcs.com

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that involves passing a liquid sample through a solid adsorbent material packed in a cartridge. researchgate.net The analyte is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. SPE offers advantages over LLE, including higher enrichment factors, lower solvent consumption, and easier automation. researchgate.netnih.gov Various sorbents can be used for phthalate extraction, with C18 (octadecyl-bonded silica) being a common choice for its effectiveness in retaining non-polar compounds like phthalates from aqueous matrices. oregonstate.edu Magnetic Solid-Phase Extraction (MSPE) is an evolution of SPE where magnetic adsorbents are used, allowing for easy and rapid separation of the adsorbent from the sample solution using an external magnet, thus simplifying the process. nih.gov

| Extraction Method | Principle | Typical Solvents/Sorbents | Applicable Matrices | Advantages | References |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | n-hexane, Dichloromethane, Methylene chloride/acetone | Aqueous samples (water, beverages), Solid samples (after initial solvent dissolution) | Simple, well-established. | epa.govrjpbcs.comnih.govthermofisher.com |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, then eluted. | C18, Florisil, Primary Secondary Amine (PSA) | Aqueous samples, Liquid foods | High recovery, low solvent use, potential for automation. | researchgate.netoregonstate.edudphen1.com |

| Magnetic Solid-Phase Extraction (MSPE) | SPE using magnetic nanoparticles as the adsorbent. | Magnetic Covalent Organic Polymers (COPs) | Aqueous extracts from food samples | Rapid separation, simple, solvent-saving. | nih.gov |

Following extraction, the resulting extract is often too dilute for direct analysis and may still contain co-extracted matrix components that can interfere with quantification. Therefore, concentration and clean-up steps are necessary.

Concentration is typically achieved by evaporating the extraction solvent to a smaller, precise volume. This is commonly done under a gentle stream of nitrogen gas to avoid degradation of the analyte. nih.gov

Clean-up procedures are employed to remove interfering compounds. For complex matrices like fatty foods or oils, Gel Permeation Chromatography (GPC) is an effective technique. GPC separates molecules based on their size, allowing for the removal of large molecules like lipids while retaining the smaller phthalate molecules. mdpi.com For other sample types, clean-up can be integrated into the SPE procedure by using specific washing steps to remove interferences before eluting the target analyte. It is also crucial to minimize contamination from laboratory equipment, as phthalates are ubiquitous in plastic materials. researchgate.netcdc.gov This involves pre-washing glassware and using high-purity solvents. cdc.gov

Chromatographic Separation Techniques

Chromatography is the core analytical technique used to separate bis(3-Pentyl) Phthalate from other compounds in the prepared sample extract before detection. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most widely used methods for phthalate analysis.

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds like phthalates. gcms.cz The separation is achieved based on the partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of a capillary column. oregonstate.edugcms.cz

Capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or TG-5MS), are commonly used for phthalate analysis due to their high resolution and inertness. thermofisher.comoregonstate.eduoregonstate.edu The analysis involves injecting a small volume of the sample extract into a heated inlet, where it is vaporized and carried onto the column by the carrier gas. A specific temperature program is applied to the column oven to facilitate the separation of compounds based on their boiling points and interaction with the stationary phase. epa.govacgpubs.org For example, a typical program might start at a lower temperature and gradually ramp up to a higher temperature to elute the higher-boiling-point phthalates. acgpubs.org

High-Performance Liquid Chromatography is another principal technique for phthalate analysis, particularly for less volatile or thermally labile compounds. govst.edu It separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. govst.edu UHPLC is an advanced form of HPLC that uses smaller particle-sized columns, resulting in faster analysis times and higher resolution. dphen1.com

For phthalates, reversed-phase HPLC is the most common mode. govst.edu This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. govst.educhemrxiv.org The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile. dphen1.comgovst.eduoup.com A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of the organic solvent), is often used to effectively separate a wide range of phthalates with different polarities in a single run. govst.eduoup.com

| Technique | Typical Column | Mobile Phase / Carrier Gas | Principle of Separation | References |

|---|---|---|---|---|

| Gas Chromatography (GC) | Capillary column (e.g., DB-5MS, Rtx-440) | Helium, Nitrogen | Partitioning between gas mobile phase and liquid/solid stationary phase based on volatility. | epa.govgcms.czoregonstate.edu |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, Phenyl-Hexyl) | Acetonitrile/Water, Methanol/Water mixtures | Partitioning between liquid mobile phase and solid stationary phase based on polarity. | dphen1.comgovst.educhemrxiv.org |

| Ultra-High Performance Liquid Chromatography (UHPLC) | Reversed-phase with smaller particles (e.g., Acquity UPLC BEH C18) | Acetonitrile/Water, Methanol/Water mixtures | Similar to HPLC but with higher resolution and speed due to smaller column particles. | dphen1.comuq.edu.au |

Spectrometric Detection Methods

Following chromatographic separation, a detector is used to identify and quantify the eluted compounds. For phthalate analysis, mass spectrometry is the most common and powerful detection method, though other detectors are also used.

Mass Spectrometry (MS) , when coupled with GC (GC-MS) or LC (LC-MS), provides high sensitivity and selectivity. gcms.czoregonstate.edu In GC-MS, as compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented into ions. oregonstate.edu These ions are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) mode can be used, where the instrument only monitors specific characteristic ions for the target analytes. thermofisher.comoregonstate.edu Many phthalates, for example, produce a characteristic fragment ion at m/z 149. gcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often used with HPLC or UHPLC. dphen1.comuq.edu.au This technique offers even greater selectivity by using two mass analyzers in series. The first analyzer selects a specific parent ion for the analyte, which is then fragmented, and the second analyzer monitors for specific product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits. koreascience.kr

Other detection methods include Ultraviolet (UV) detection for HPLC, which measures the absorbance of the analyte at a specific wavelength (e.g., 224-230 nm for phthalates). govst.eduoup.com While less selective than MS, it can be a cost-effective alternative for routine analysis where high sensitivity is not the primary requirement. govst.edu The Electron Capture Detector (ECD) is another option for GC, offering high sensitivity for electrophilic compounds like phthalates. epa.govcdc.gov

Mass Spectrometry (MS and MS/MS) and its Variants (e.g., GC-MS, LC-MS/MS, MRM, MRM3, EPI)

Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as a powerful and widely used platform for the determination of phthalates. restek.com GC-MS is a simple, fast, and inexpensive technique that provides mass spectral information for robust compound identification. restek.comgcms.cz Similarly, Ultra-Performance Liquid Chromatography (UPLC) coupled to a tandem quadrupole mass spectrometer (MS/MS) offers a rapid and selective method for analyzing phthalates in various matrices.

A significant challenge in the mass spectrometric analysis of phthalates is that many of these compounds produce a common fragment ion at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride (B1165640) ion. gcms.cz This lack of unique fragmentation can complicate the identification and quantification of coeluting phthalates. gcms.cz Therefore, effective chromatographic separation is essential for reliable analysis. gcms.cz

Tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. Techniques such as Multiple Reaction Monitoring (MRM) are employed where a specific precursor ion for the target analyte is selected and fragmented, and then one or more specific product ions are monitored. This highly selective process minimizes background interference. sciex.com For instances with persistent chemical background or matrix interferences, more advanced techniques like MRM³ can be utilized to detect second-generation product ions, further increasing selectivity. sciex.com Enhanced Product Ion (EPI) scanning provides additional confidence in compound identification by generating a full scan MS/MS spectrum that serves as a molecular fingerprint for the analyte. sciex.com

| Technique | Principle | Advantages | Challenges/Considerations |

|---|---|---|---|

| GC-MS | Separates volatile and semi-volatile compounds based on their interaction with a stationary phase, followed by ionization and mass-based detection. gcms.cz | Simple, fast, inexpensive, good chromatographic resolution. restek.com | Requires derivatization for non-volatile compounds; many phthalates yield a common m/z 149 fragment. gcms.cz |

| LC-MS/MS | Separates compounds in a liquid mobile phase, followed by ionization (e.g., ESI) and tandem mass spectrometry detection. sciex.com | High sensitivity and selectivity, suitable for a wide range of polarities, minimal sample preparation ("dilute and shoot") for some matrices. | Potential for matrix effects and ion suppression. |

| MRM | A tandem MS mode that monitors a specific precursor-to-product ion transition, providing high selectivity and sensitivity. sciex.com | Excellent for quantifying trace levels in complex matrices. sciex.com | Requires prior knowledge of analyte fragmentation. |

| MRM³ / EPI | Advanced tandem MS modes that offer enhanced selectivity (MRM³) or confirmatory spectral data (EPI). sciex.com | Addresses challenges of chemical background and matrix interferences, increases confidence in identification. sciex.com | Instrumentation may be more specialized. |

Electron Capture Detection (ECD)

Gas Chromatography with an Electron Capture Detector (GC-ECD) is another established technique for the analysis of phthalate esters. epa.govepa.gov The ECD is highly sensitive to electrophilic compounds, including phthalates. U.S. Environmental Protection Agency (EPA) Method 8061A describes a procedure using GC-ECD to determine the concentrations of various phthalate esters in matrices such as groundwater, soil, sludge, and sediment. epa.govepa.gov

While GC-ECD offers excellent sensitivity, it is generally less selective than mass spectrometry. cdc.gov Compound identification in GC-ECD is based solely on retention time, which can be ambiguous if multiple compounds co-elute. To address this, the method often requires confirmation on a second chromatographic column with a different stationary phase. epa.gov While MS is often preferred for its definitive identification capabilities, GC-ECD remains a valuable tool, particularly when high sensitivity for target compounds is the primary requirement. cdc.gov Studies comparing GC-MS and GC-ECD have shown that GC-ECD can achieve lower limits of detection (LOD) for some phthalates. redalyc.orgrevistapolimeros.org.br

| Compound | GC-MS LOD (µg/mL) | GC-ECD LOD (µg/mL) |

|---|---|---|

| Dimethyl Phthalate (DMP) | 3.46 redalyc.orgrevistapolimeros.org.br | 3.52 redalyc.orgrevistapolimeros.org.br |

| Diethyl Phthalate (DEP) | 4.01 redalyc.orgrevistapolimeros.org.br | 3.24 redalyc.orgrevistapolimeros.org.br |

| Dibutyl Phthalate (DBP) | 4.29 redalyc.orgrevistapolimeros.org.br | 2.97 redalyc.orgrevistapolimeros.org.br |

| Benzylbutyl Phthalate (BBP) | 4.97 redalyc.orgrevistapolimeros.org.br | 3.32 redalyc.orgrevistapolimeros.org.br |

| Di(2-ethylhexyl) Phthalate (DEHP) | 10.10 redalyc.orgrevistapolimeros.org.br | 4.29 redalyc.orgrevistapolimeros.org.br |

UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common and effective method for the determination of phthalates. thermofisher.com Phthalate esters contain a benzene ring, which allows them to absorb UV light, typically at wavelengths around 225-230 nm. govst.edumdpi.com This method allows for the simultaneous determination of multiple phthalate compounds in a single chromatographic run. thermofisher.com The technique is applicable to various samples, including drinking water and alcoholic beverages. thermofisher.commdpi.com The separation is often achieved using a reversed-phase column (e.g., C18 or C30) with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. thermofisher.comgovst.edu While generally less sensitive and selective than mass spectrometry, HPLC-UV provides a robust and cost-effective solution for routine analysis where high concentration levels are expected. nih.gov

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared Spectroscopy (FT-IR) is primarily used as a rapid and non-destructive screening method for phthalates, especially in polymer matrices like polyvinyl chloride (PVC). hpst.czthermofisher.comhpst.cz The technique, often utilizing an Attenuated Total Reflection (ATR) accessory, can quickly identify the presence of phthalates at commercial levels without requiring sample preparation. thermofisher.comthermofisher.com FT-IR is particularly useful in supply chain management and regulatory compliance to quickly screen a large number of products. hpst.cz Samples that test positive for phthalates via FT-IR screening are then typically sent for confirmatory and quantitative analysis by a more definitive method like GC-MS. nih.govhpst.cz While FT-IR is excellent for detecting the total phthalate content, it is generally not suitable for separating and quantifying individual phthalate compounds, a task better suited for chromatographic methods. nih.gov The sensitivity of the FT-IR method can be enhanced by pressing the sample into a thin film and using a transmission spectrum, which can enable detection below the 0.1 wt % level required by some regulations. thermofisher.com

Advanced Techniques for Isomer Differentiation and Interference Mitigation

The analysis of phthalates is often complicated by the presence of structural isomers and interferences from the sample matrix. Advanced analytical techniques have been developed to overcome these challenges, enhancing the accuracy and reliability of detection and quantification.

Differential Mobility Spectrometry (DMS)

Differential Mobility Spectrometry (DMS), also known as ion mobility spectrometry (IMS), provides an additional dimension of separation for ions in the gas phase. sciex.comnih.gov When coupled with LC-MS, DMS separates ions based on their different mobilities in an electric field, which is influenced by their size, shape, and charge. sciex.com This technique is highly effective for separating isomeric phthalates that may be difficult or impossible to resolve using chromatography alone. sciex.comwaters.com For example, DMS can be used to separate critical isomers by optimizing parameters such as the separation voltage and using chemical modifiers. sciex.com The unique geometry of some ion mobility systems allows for multi-pass acquisitions, which scales the separation power to achieve baseline resolution of different phthalate isomers. waters.com

Application of Deuterated Internal Standards and Surrogates

The use of isotopically labeled internal standards, particularly deuterated analogs of the target phthalates, is a cornerstone of accurate quantification in mass spectrometry-based methods. oiv.intnih.gov Deuterated internal standards are chemically identical to their non-labeled counterparts but have a higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows them to be distinguished by the mass spectrometer. oiv.int

By adding a known amount of a deuterated standard to a sample prior to extraction and analysis, it is possible to correct for variability and loss during sample preparation as well as for matrix-induced signal suppression or enhancement in the mass spectrometer. nih.gov This approach significantly improves the precision and accuracy of the analytical results. nih.gov For example, each phthalate can be quantified using its corresponding deuterated standard (e.g., Di-n-butyl phthalate quantified with DnBP-d4). oiv.int Surrogates, which are chemically similar but not identical to the analytes, are also used to monitor the efficiency of the sample preparation process. epa.gov

| Internal Standard | CAS Number | Analyte(s) Quantified |

|---|---|---|

| Dimethyl phthalate-d4 (DMP-d4) | 93951-89-4 oiv.int | Dimethyl phthalate (DMP) |

| Diethyl phthalate-d4 (DEP-d4) | 93952-12-6 oiv.int | Diethyl phthalate (DEP) |

| Di-n-butyl phthalate-d4 (DnBP-d4) | 93952-11-5 oiv.int | Di-n-butyl phthalate (DnBP), Diisobutyl phthalate (DiBP) |

| Benzyl (B1604629) butyl phthalate-d4 (BBP-d4) | 93951-88-3 oiv.int | Benzyl butyl phthalate (BBP) |

| Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4) | 93951-87-2 oiv.int | Bis(2-ethylhexyl) phthalate (DEHP) |

| Di-n-octyl phthalate-d4 (DnOP-d4) | 93952-13-7 oiv.int | Di-n-octyl phthalate (DnOP), Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP) oiv.int |

Method Validation and Quality Control in Environmental Analysis

Method validation is a critical process that confirms an analytical procedure for a specific intended use is suitable and reliable. Quality control (QC) involves the routine procedures undertaken to ensure that the analytical results are of consistent and acceptable quality. For phthalates like this compound, these steps are particularly important due to their ubiquitous presence as contaminants in laboratory environments, which can lead to false positives if not properly controlled.

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. It is determined from the analysis of a sample in a given matrix containing the analyte. The Estimated Quantitation Limit (EQL) , often used interchangeably with the Limit of Quantification (LOQ), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The LOQ is typically defined as the concentration that produces a signal-to-noise ratio of 10:1.

Determining these limits is a fundamental step in method validation for this compound. These values are highly dependent on the analytical instrument's sensitivity, the sample matrix, and the extraction and cleanup procedures employed. For example, methods like gas chromatography-mass spectrometry (GC-MS) can achieve very low detection limits.

In studies validating methods for a range of phthalates, including isomers of dipentyl phthalate, MDLs and LOQs are established for various environmental matrices. For instance, a validated dispersive liquid–liquid microextraction (SB-DLLME) method coupled with GC-ion trap mass spectrometry (GC-IT/MS) for analyzing phthalates in water reported LODs ranging from 1–8 ng/mL and LOQs from 5–14 ng/mL for the targeted compounds. researchgate.net Another study using headspace solid-phase microextraction (HS-SPME) with GC-MS for food packaging materials reported even lower limits, with LODs between 0.03 and 0.08 µg/L and LOQs from 0.10 to 0.24 µg/L. oregonstate.edu

The following table provides representative MDL and EQL values for phthalates, including those with similar properties to this compound, across different environmental matrices, drawn from various validated analytical methods.

Interactive Data Table: Representative Detection and Quantitation Limits for Phthalate Analysis

| Analytical Method | Matrix | Compound | MDL/LOD | EQL/LOQ |

|---|---|---|---|---|

| GC-IT/MS | Drinking Water | Dibutyl Phthalate (DBP) | 1-8 ng/mL | 5-14 ng/mL |

| GC-MS | River Water | Di-n-butyl Phthalate (DBP) | 0.001 mg/L | 0.001 mg/L |

| GC-MS | Sediment | Di-n-butyl Phthalate (DBP) | 1.2-2.0 µg/kg | 3.0-4.6 µg/kg |

| HS-SPME/GC-MS | Food Simulant | Diisobutyl Phthalate (DIBP) | 0.03-0.08 µg/L | 0.10-0.24 µg/L |

| GC-MS | Soil | General Phthalates | 20-70 µg/kg | Not specified |

Note: This table aggregates data for various phthalates from multiple sources to illustrate typical analytical limits. ng/mL is equivalent to µg/L. Data is derived from studies on various phthalates as a proxy for this compound. researchgate.netoregonstate.edufrontiersin.org

Recovery Rate is a measure of the efficiency of an analytical method, determined by analyzing a sample spiked with a known concentration of the analyte. It assesses the proportion of the analyte that is successfully extracted, processed, and quantified. Acceptable recovery rates typically fall within the range of 70-120%, with a relative standard deviation (RSD) of less than 20%, although this can vary depending on the complexity of the matrix and the concentration of the analyte. oregonstate.edu

Matrix Interference occurs when non-target compounds in the sample (the matrix) affect the detection and quantification of the target analyte. These interferences can either enhance or suppress the analytical signal, leading to inaccurate results. For environmental samples, matrices such as soil, sediment, and wastewater can be highly complex, containing a wide variety of organic and inorganic substances that can interfere with phthalate analysis.